molecular formula C23H20N4O2 B2881577 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941936-09-0

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B2881577
CAS No.: 941936-09-0
M. Wt: 384.439
InChI Key: LGABJXVGGILDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridinone core with a tetrahydroquinoline moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and a hydrazine derivative, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.

    Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline unit can be introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

    Final Coupling and Functionalization: The final step involves coupling the pyrazolo[3,4-b]pyridinone core with the tetrahydroquinoline moiety, followed by functionalization to introduce the 3-methyl and 1-phenyl groups. This can be achieved through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-b]pyridinone core, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[3,4-b]pyridinone core is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinally, this compound and its derivatives could be explored for their pharmacological properties

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: A simpler compound with a similar pyrazolone core.

    Quinoline derivatives: Compounds with a quinoline structure, which share some structural features with the tetrahydroquinoline moiety.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

What sets 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one apart is its combination of the pyrazolo[3,4-b]pyridinone core with the tetrahydroquinoline moiety, along with the specific functional groups attached. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15-20-21(28)18(14-24-22(20)27(25-15)17-10-3-2-4-11-17)23(29)26-13-7-9-16-8-5-6-12-19(16)26/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGABJXVGGILDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.